2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol
Overview
Description
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is an organic compound that features a tetrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol typically involves the formation of the tetrazole ring followed by the introduction of the 3,4-dimethoxyphenyl group and the ethanol moiety. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
Oxidation: Formation of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetaldehyde or 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid.
Reduction: Formation of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanamine.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethyl alcohol: Similar structure but lacks the tetrazole ring.
3,4-Dimethoxyphenylacetic acid: Contains the 3,4-dimethoxyphenyl group but has a carboxylic acid instead of an ethanol moiety.
3,4-Dimethoxybenzaldehyde: Features the 3,4-dimethoxyphenyl group with an aldehyde functional group .
Uniqueness
2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-17-9-4-3-8(7-10(9)18-2)11-12-14-15(13-11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQJGBGHZGHLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CCO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249943 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-66-9 | |
Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924871-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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